molecular formula C40H68N2O31 B1221266 Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc CAS No. 64003-51-6

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc

Cat. No.: B1221266
CAS No.: 64003-51-6
M. Wt: 1073 g/mol
InChI Key: ZDZMLVPSYYRJNI-WUQAQFCDSA-N
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Description

The compound Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc is a complex carbohydrate structure It is a type of glycan, which are essential biomolecules involved in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc involves multiple glycosylation steps. Each glycosylation step requires specific glycosyl donors and acceptors, along with appropriate catalysts and reaction conditions. For instance, the use of galactosyltransferases and N-acetylglucosaminyltransferases is common in the synthesis of such complex glycans .

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. advancements in enzymatic synthesis and biotechnological methods have made it possible to produce such glycans on a larger scale. Techniques such as chemoenzymatic synthesis and recombinant DNA technology are employed to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction specificity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative, while reduction yields an alcohol derivative .

Scientific Research Applications

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc: has several applications in scientific research:

Mechanism of Action

The mechanism of action of Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins . These interactions can modulate various biological pathways, including cell signaling and immune responses . The compound’s structure allows it to bind selectively to these targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Gal(b1-4)GlcNAc(b1-3)Gal(b1-4)Glc: A simpler glycan structure with fewer branches.

    Gal(b1-3)GalNAc(b1-4)Glc: Another glycan with a different linkage pattern.

    Gal(b1-4)GlcNAc(b1-6)Gal(b1-4)Glc: Similar in structure but with different branching.

Uniqueness

Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc: is unique due to its complex branching and specific linkage patterns.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68N2O31/c1-10(49)41-19-26(58)33(71-38-29(61)27(59)22(54)14(5-45)66-38)17(8-48)68-36(19)64-9-18-25(57)35(31(63)40(69-18)70-32(13(52)4-44)21(53)12(51)3-43)73-37-20(42-11(2)50)34(24(56)16(7-47)65-37)72-39-30(62)28(60)23(55)15(6-46)67-39/h3,12-40,44-48,51-63H,4-9H2,1-2H3,(H,41,49)(H,42,50)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24+,25-,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZMLVPSYYRJNI-WUQAQFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68N2O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044997
Record name Lacto-N-hexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1073.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64003-51-6
Record name Lacto-N-hexaose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64003-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacto-N-hexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064003516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacto-N-hexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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